molecular formula C7H5ClO B108030 (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride CAS No. 266308-67-2

(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride

Cat. No.: B108030
CAS No.: 266308-67-2
M. Wt: 146.52 g/mol
InChI Key: PASDCCFISLVPSO-IDEBNGHGSA-N
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Description

(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClO and its molecular weight is 146.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzoyl Chloride-13C6, also known as (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, is primarily used as a reagent in the synthesis of 13C-labeled opiates, cocaine derivatives, and selected urinary metabolites

Mode of Action

As a labeling reagent, Benzoyl Chloride-13C6 interacts with its targets (opiates, cocaine derivatives, and selected urinary metabolites) by replacing a hydrogen atom with the 13C isotope . This results in a change in the mass of the molecule, which can be detected using mass spectrometry. This allows researchers to track the labeled compound in biological systems.

Biochemical Pathways

The biochemical pathways affected by Benzoyl Chloride-13C6 are those of the compounds it labels. For example, when used to label opiates, it can help elucidate the metabolic pathways of these drugs . The downstream effects would depend on the specific compound being studied.

Pharmacokinetics

The pharmacokinetics of Benzoyl Chloride-13C6 would depend on the compound it is used to labelThe 13c label it imparts can be used to study the adme properties of the labeled compound .

Result of Action

The primary result of Benzoyl Chloride-13C6’s action is the creation of a 13C-labeled version of the target compound . This allows for the tracking and study of the compound in biological systems. The specific molecular and cellular effects would depend on the compound being labeled.

Action Environment

The action of Benzoyl Chloride-13C6 is typically carried out in a laboratory setting. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. It is typically stored at −20°C .

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASDCCFISLVPSO-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437409
Record name Benzoyl chloride-(ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266308-67-2
Record name Benzoyl-1,2,3,4,5,6-13C6 chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266308-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride-(ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 266308-67-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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